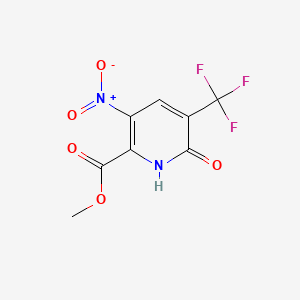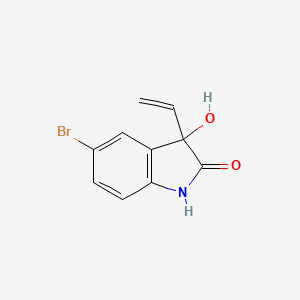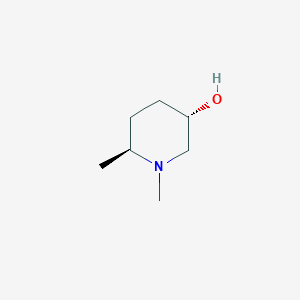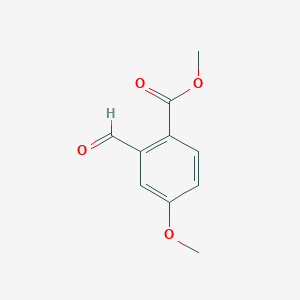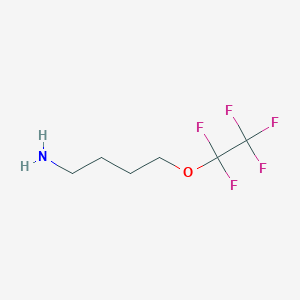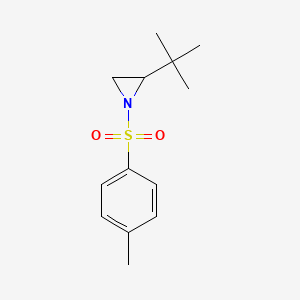
2-Tert-butyl-1-(4-methylbenzenesulfonyl)aziridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
R-2-(1,1-diMethylethyl)-1-[(4-Methylphenyl)sulfonyl]-Aziridine is a synthetic organic compound belonging to the aziridine class Aziridines are three-membered nitrogen-containing heterocycles known for their high reactivity due to ring strain
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of R-2-(1,1-diMethylethyl)-1-[(4-Methylphenyl)sulfonyl]-Aziridine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the appropriate sulfonyl aziridine precursor.
Formation of Aziridine Ring: The aziridine ring is formed through a cyclization reaction, often involving the use of a base such as sodium hydride or potassium tert-butoxide.
Introduction of Substituents: The tert-butyl and para-methylphenylsulfonyl groups are introduced through nucleophilic substitution reactions.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes precise control of temperature, solvent choice, and reaction time. Catalysts and advanced purification techniques such as chromatography may also be employed.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom of the sulfonyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the aziridine ring, potentially opening it to form amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be employed under basic or acidic conditions.
Major Products:
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Amines.
Substitution Products: Various substituted aziridines depending on the nucleophile used.
Aplicaciones Científicas De Investigación
R-2-(1,1-diMethylethyl)-1-[(4-Methylphenyl)sulfonyl]-Aziridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s reactivity makes it useful in studying enzyme mechanisms and protein modifications.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of R-2-(1,1-diMethylethyl)-1-[(4-Methylphenyl)sulfonyl]-Aziridine involves its high reactivity due to ring strain. The aziridine ring can open under various conditions, allowing the compound to form covalent bonds with nucleophiles. This reactivity is exploited in biological systems to modify proteins or nucleic acids, potentially disrupting normal cellular functions and leading to therapeutic effects.
Comparación Con Compuestos Similares
Aziridine: The parent compound, which lacks the bulky substituents.
N-Tosylaziridine: Similar structure but with a tosyl group instead of the para-methylphenylsulfonyl group.
tert-Butylaziridine: Contains the tert-butyl group but lacks the sulfonyl group.
Uniqueness: R-2-(1,1-diMethylethyl)-1-[(4-Methylphenyl)sulfonyl]-Aziridine is unique due to the combination of the bulky tert-butyl group and the para-methylphenylsulfonyl group
Propiedades
Fórmula molecular |
C13H19NO2S |
|---|---|
Peso molecular |
253.36 g/mol |
Nombre IUPAC |
2-tert-butyl-1-(4-methylphenyl)sulfonylaziridine |
InChI |
InChI=1S/C13H19NO2S/c1-10-5-7-11(8-6-10)17(15,16)14-9-12(14)13(2,3)4/h5-8,12H,9H2,1-4H3 |
Clave InChI |
NZARMBGWBDHTMI-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)N2CC2C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


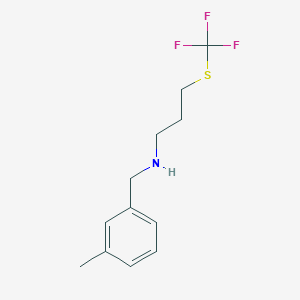
![[(1-ethyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11759171.png)
![6-Oxa-2-azaspiro[3.6]decane](/img/structure/B11759177.png)

![7-{[(tert-butyldimethylsilyl)oxy]methyl}-4-fluoro-1H-indole](/img/structure/B11759187.png)
-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11759189.png)
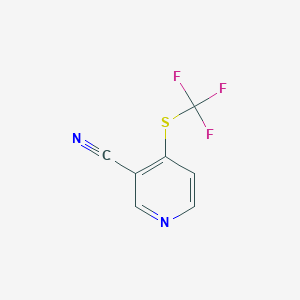
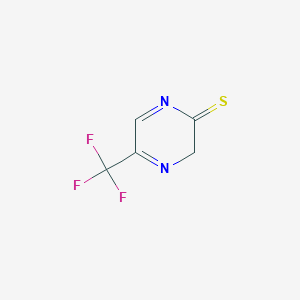
![N,N-Dimethyl-4-({[(1-methyl-1H-pyrazol-3-YL)methyl]amino}methyl)aniline](/img/structure/B11759213.png)
